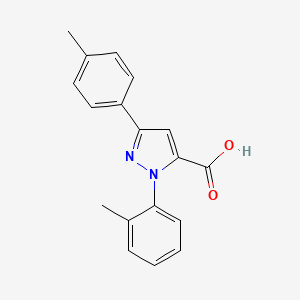![molecular formula C25H26BrFN2O5 B12015430 5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015430.png)
5-(4-Bromophenyl)-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromofenil)-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona es un compuesto orgánico complejo que presenta una estructura central de pirrolona. Este compuesto se caracteriza por la presencia de diversos grupos funcionales, que incluyen grupos bromofenil, fluoro-metoxibenzoil, hidroxilo y morfolinilpropil. Estos compuestos suelen ser de interés en la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-(4-Bromofenil)-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona normalmente implica una síntesis orgánica de varios pasos. El proceso puede incluir:
Formación del núcleo de pirrolona: Esto se puede lograr mediante reacciones de ciclización que implican precursores apropiados.
Introducción de grupos funcionales: Los grupos bromofenil, fluoro-metoxibenzoil y morfolinilpropil se pueden introducir mediante diversas reacciones de sustitución.
Hidroxilación: El grupo hidroxilo se puede introducir mediante reacciones de oxidación.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos complejos a menudo implican la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas controladas y disolventes específicos.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila o nucleófila.
Reactivos y condiciones comunes
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos de sustitución: Como halógenos o nucleófilos como las aminas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la sustitución puede introducir nuevos grupos funcionales en los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas.
Biología y medicina
En biología y medicina, los compuestos con estructuras similares a menudo se investigan por sus posibles actividades farmacológicas. Pueden actuar como inhibidores o moduladores de vías biológicas específicas.
Industria
En el sector industrial, estos compuestos pueden utilizarse en el desarrollo de nuevos materiales o como intermediarios en la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción de 5-(4-Bromofenil)-4-(3-fluoro-4-metoxibenzoil)-3-hidroxi-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona dependería de su objetivo biológico específico. En general, estos compuestos pueden interactuar con enzimas o receptores, modulando su actividad a través de interacciones de unión.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Fenil-4-benzoil-3-hidroxi-1-propil-1,5-dihidro-2H-pirrol-2-ona
- 5-(4-Clorofenil)-4-(3-fluorobenzoil)-3-hidroxi-1-[3-(4-morfolinil)propil]-1,5-dihidro-2H-pirrol-2-ona
Singularidad
La presencia de grupos funcionales específicos, como los grupos bromofenil y fluoro-metoxibenzoil, puede conferir propiedades químicas y biológicas únicas al compuesto, diferenciándolo de compuestos similares.
Propiedades
Fórmula molecular |
C25H26BrFN2O5 |
|---|---|
Peso molecular |
533.4 g/mol |
Nombre IUPAC |
(4E)-5-(4-bromophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H26BrFN2O5/c1-33-20-8-5-17(15-19(20)27)23(30)21-22(16-3-6-18(26)7-4-16)29(25(32)24(21)31)10-2-9-28-11-13-34-14-12-28/h3-8,15,22,30H,2,9-14H2,1H3/b23-21+ |
Clave InChI |
QWGJIZIZPVZFDB-XTQSDGFTSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)/O)F |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)Br)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B12015390.png)
![methyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12015393.png)
![N-(3,4-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12015396.png)

![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015409.png)
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B12015419.png)

![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015439.png)
![[2-[(E)-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12015444.png)

